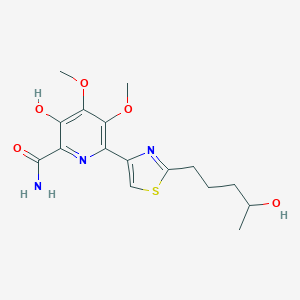

Karnamicin B2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Karnamicin B2 is a useful research compound. Its molecular formula is C16H21N3O5S and its molecular weight is 367.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Biosynthetic Assembly and Key Enzymatic Reactions

Karnamicin B2 is synthesized through a coordinated enzymatic cascade involving:

Critical Reaction Sequence:

-

Pyridine Ring Formation : KnmA2 assembles the core via condensation of malonyl-CoA and glycine-derived units.

-

Dual Hydroxylation : KnmB1 hydroxylates C5, followed by KnmB2-mediated C6 hydroxylation (regiospecificity confirmed via ΔknmB1/B2 mutants) .

-

Methylation : KnmF transfers methyl groups to stabilize the structure, yielding 5,6-dimethoxy-4-hydroxy-pyridine .

pH-Dependent Tautomerism

The hydroxypyridine core exhibits pH-sensitive tautomerism, influencing its UV-Vis spectra:

Thiazole Ring Reactivity

The 7-thiazolyl substituent participates in:

-

Coordination Chemistry : Binds transition metals (e.g., Zn²⁺, Mg²⁺) via sulfur and nitrogen lone pairs, critical for enzymatic interactions .

-

Nucleophilic Acyl Substitution : Amide linkage at C7 undergoes hydrolysis under strong acidic/basic conditions (e.g., 6M HCl, 100°C) to release thiazole-carboxylic acid .

UV-Vis Spectroscopy

-

Major Peaks : 220 nm (π→π* transition, pyridine), 342 nm (n→π* transition, conjugated enone) .

-

Solvent Effects : Hypsochromic shift in polar aprotic solvents (e.g., DMSO) due to reduced conjugation .

Infrared Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 1660–1680 | Amide C=O stretch (7-thiazolylamide) |

| 1600 | Aromatic C=C/Pyridine ring vibrations |

| 3400 | O-H/N-H stretches (hydroxypyridine/amide) |

NMR Analysis

-

¹H NMR (400 MHz, CDCl₃) :

Synthetic Modifications and Derivatives

Stability Under Physiological Conditions

Propriétés

Numéro CAS |

122535-52-8 |

|---|---|

Formule moléculaire |

C16H21N3O5S |

Poids moléculaire |

367.4 g/mol |

Nom IUPAC |

3-hydroxy-6-[2-(4-hydroxypentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide |

InChI |

InChI=1S/C16H21N3O5S/c1-8(20)5-4-6-10-18-9(7-25-10)11-14(23-2)15(24-3)13(21)12(19-11)16(17)22/h7-8,20-21H,4-6H2,1-3H3,(H2,17,22) |

Clé InChI |

QQDOGBLWDPUNRM-UHFFFAOYSA-N |

SMILES |

CC(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |

SMILES canonique |

CC(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.